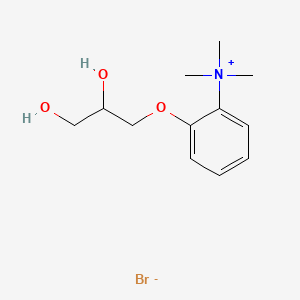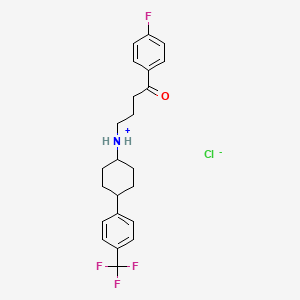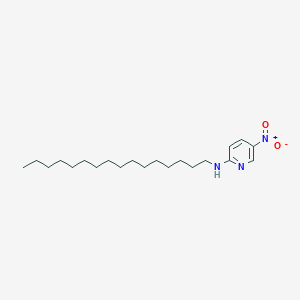
Dibasic aluminum salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibasic aluminum salicylate is a chemical compound with the molecular formula C7H5O3.Al.2H2O. It is known for its use in various industrial and medical applications due to its unique properties. The compound is formed by the reaction of aluminum with salicylic acid, resulting in a complex that has both aluminum and salicylate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibasic aluminum salicylate can be synthesized through the reaction of aluminum hydroxide with salicylic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + 2 \text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_7\text{H}_5\text{O}_3)_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where aluminum hydroxide and salicylic acid are mixed under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dibasic aluminum salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The salicylate ions in the compound can be substituted with other anions or ligands, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminum oxide and other oxidized salicylate derivatives, while substitution reactions can yield new aluminum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dibasic aluminum salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and polymers.
Vergleich Mit ähnlichen Verbindungen
Dibasic aluminum salicylate can be compared with other similar compounds, such as:
Monobasic aluminum salicylate: This compound has a different stoichiometry and may exhibit different chemical and biological properties.
Copper salicylate: Copper salicylate is another metal-salicylate complex with distinct properties and applications, particularly in anti-inflammatory and antimicrobial treatments.
Zinc salicylate: Zinc salicylate is used in various medical and industrial applications, similar to this compound, but with unique properties due to the presence of zinc ions.
Eigenschaften
| 41312-26-9 | |
Molekularformel |
C7H7AlO5 |
Molekulargewicht |
198.11 g/mol |
IUPAC-Name |
aluminum;2-carboxyphenolate;dihydroxide |
InChI |
InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3 |
InChI-Schlüssel |
REXUFGONOCXWFJ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)

![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)


![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)




![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
